molecular formula C10H10F2O2S B6296129 Ethyl 2,3-difluoro-4-(methylthio)benzoate CAS No. 2116940-92-0

Ethyl 2,3-difluoro-4-(methylthio)benzoate

Cat. No.: B6296129
CAS No.: 2116940-92-0
M. Wt: 232.25 g/mol
InChI Key: HRYZWGMLYHVFPP-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S and a molecular weight of 232.25 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylthio group, and an ethyl ester functional group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-difluoro-4-(methylthio)benzoate typically involves the esterification of 2,3-difluoro-4-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-difluoro-4-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • Methyl 2,3-difluoro-4-(methylthio)benzoate
  • Ethyl 2-methyl-4-(trifluoromethyl)benzoate

Comparison: this compound is unique due to the presence of both fluorine atoms and a methylthio group, which can significantly influence its reactivity and interactions compared to similar compounds. The trifluoromethyl group in Ethyl 2-methyl-4-(trifluoromethyl)benzoate, for example, imparts different electronic properties and reactivity patterns .

Properties

IUPAC Name

ethyl 2,3-difluoro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2S/c1-3-14-10(13)6-4-5-7(15-2)9(12)8(6)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWGMLYHVFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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